molecular formula C40H46N2O6 B055194 7-O-Isopropyl fangchinoline CAS No. 125247-70-3

7-O-Isopropyl fangchinoline

Cat. No. B055194
M. Wt: 650.8 g/mol
InChI Key: BWAFJYRTDWVKOE-ACHIHNKUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-O-Isopropyl fangchinoline is a natural alkaloid compound that is found in the roots of Stephania tetrandra S. Moore, a traditional Chinese medicinal plant. It has been extensively studied for its potential therapeutic properties in various diseases.

Mechanism Of Action

The mechanism of action of 7-O-Isopropyl fangchinoline involves multiple pathways. It has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. It also inhibits the NF-κB signaling pathway, which is involved in inflammation. Furthermore, it has been shown to activate the AMPK signaling pathway, which is involved in energy metabolism and cellular homeostasis.

Biochemical And Physiological Effects

Studies have shown that 7-O-Isopropyl fangchinoline has various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are indicators of oxidative stress. It also increases the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). Additionally, it has been shown to improve glucose homeostasis by increasing insulin sensitivity and reducing blood glucose levels.

Advantages And Limitations For Lab Experiments

The advantages of using 7-O-Isopropyl fangchinoline in lab experiments include its natural origin, low toxicity, and potential therapeutic properties. However, the limitations include its low solubility in water, which may limit its use in certain experiments, and its high cost, which may limit its availability for research purposes.

Future Directions

For research include investigating its potential therapeutic properties in other diseases and optimizing its synthesis method.

Synthesis Methods

The synthesis of 7-O-Isopropyl fangchinoline involves several steps, including the extraction of the alkaloid compound from the roots of Stephania tetrandra S. Moore, purification, and structural characterization. The extraction process involves grinding the roots of the plant, followed by solvent extraction with ethanol or methanol. The extracted compound is then purified using chromatography techniques such as column chromatography or high-performance liquid chromatography (HPLC). The purified compound is then characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Scientific Research Applications

7-O-Isopropyl fangchinoline has been extensively studied for its potential therapeutic properties in various diseases such as cancer, inflammation, and cardiovascular diseases. Studies have shown that 7-O-Isopropyl fangchinoline has anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to have cardioprotective effects by reducing oxidative stress and improving cardiac function.

properties

CAS RN

125247-70-3

Product Name

7-O-Isopropyl fangchinoline

Molecular Formula

C40H46N2O6

Molecular Weight

650.8 g/mol

IUPAC Name

(1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-21-propan-2-yloxy-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene

InChI

InChI=1S/C40H46N2O6/c1-24(2)46-39-37(45-7)22-28-15-17-42(4)32-19-26-10-13-33(43-5)35(20-26)47-29-11-8-25(9-12-29)18-31-30-23-36(48-40(39)38(28)32)34(44-6)21-27(30)14-16-41(31)3/h8-13,20-24,31-32H,14-19H2,1-7H3/t31-,32-/m0/s1

InChI Key

BWAFJYRTDWVKOE-ACHIHNKUSA-N

Isomeric SMILES

CC(C)OC1=C(C=C2CCN([C@@H]3C2=C1OC4=C(C=C5CCN([C@H](C5=C4)CC6=CC=C(C=C6)OC7=C(C=CC(=C7)C3)OC)C)OC)C)OC

SMILES

CC(C)OC1=C(C=C2CCN(C3C2=C1OC4=C(C=C5CCN(C(C5=C4)CC6=CC=C(C=C6)OC7=C(C=CC(=C7)C3)OC)C)OC)C)OC

Canonical SMILES

CC(C)OC1=C(C=C2CCN(C3C2=C1OC4=C(C=C5CCN(C(C5=C4)CC6=CC=C(C=C6)OC7=C(C=CC(=C7)C3)OC)C)OC)C)OC

synonyms

7-O-isopropyl fangchinoline

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.